Anti-Leishmanial Activity: Spinacetin IC50 Outperforms Patuletin Against Leishmania major
In a head-to-head in vitro evaluation, spinacetin demonstrated superior anti-leishmanial activity compared to the structurally related flavonol patuletin. Spinacetin inhibited Leishmania major with an IC50 of 9.23 ± 0.23 µM, while patuletin exhibited a higher IC50 of 11.09 ± 0.87 µM, indicating approximately 20% greater potency [1]. Sakuranetin, another comparator, was the most potent at 7.98 ± 0.16 µM [1].
| Evidence Dimension | In vitro anti-leishmanial activity (IC50) |
|---|---|
| Target Compound Data | 9.23 ± 0.23 µM |
| Comparator Or Baseline | Patuletin: 11.09 ± 0.87 µM; Sakuranetin: 7.98 ± 0.16 µM |
| Quantified Difference | Spinacetin IC50 is ~1.2-fold lower (more potent) than patuletin |
| Conditions | In vitro assay against Leishmania major promastigotes |
Why This Matters
For researchers screening anti-leishmanial leads, spinacetin offers a defined potency advantage over patuletin within the same chemical class, enabling more efficient hit-to-lead progression.
- [1] Rauf, A., et al. (2023). Flavonoids from Pistacia chinensis subsp. integerrima with leishmanicidal activity: computational and experimental evidence. Natural Product Research. View Source
